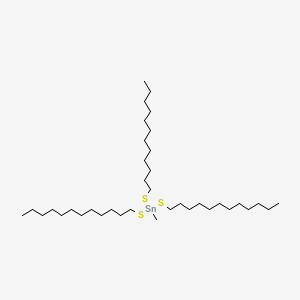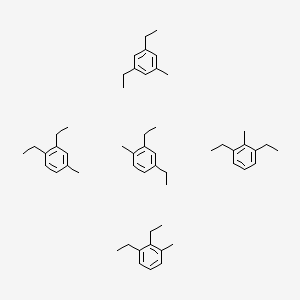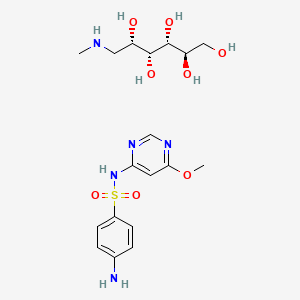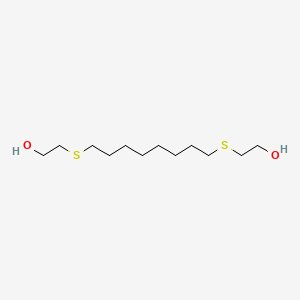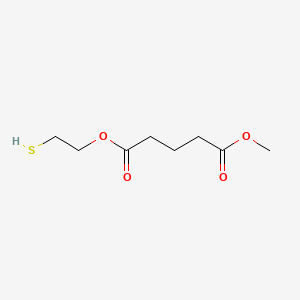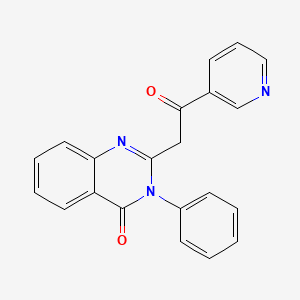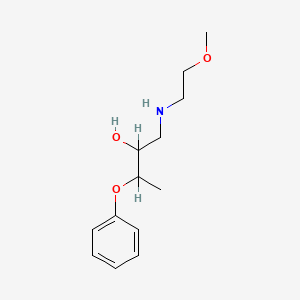
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is known for its unique structure, which includes a butanol backbone with a methoxyethylamino group and a phenoxy group attached. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- typically involves the reaction of 2-butanol with 2-methoxyethylamine and phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as ultrasound-assisted synthesis. This method enhances the reaction efficiency and yield by using ultrasonic waves to promote the interaction between reactants .
化学反応の分析
Types of Reactions
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- involves its interaction with specific molecular targets and pathways. The methoxyethylamino group can interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
- 2-Butanol, 1-(2-hydroxyethyl)amino-3-phenoxy-
- 2-Butanol, 1-(2-ethoxyethyl)amino-3-phenoxy-
- 2-Butanol, 1-(2-methylaminoethyl)amino-3-phenoxy-
Uniqueness
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyethylamino group enhances its solubility and reactivity compared to similar compounds.
特性
CAS番号 |
7565-14-2 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
1-(2-methoxyethylamino)-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-11(13(15)10-14-8-9-16-2)17-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |
InChIキー |
SAYKXLOHQBZQLI-UHFFFAOYSA-N |
正規SMILES |
CC(C(CNCCOC)O)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
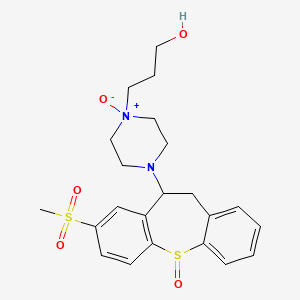
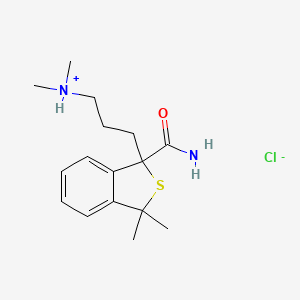
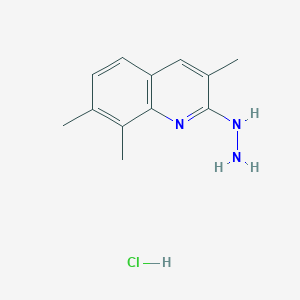
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)

